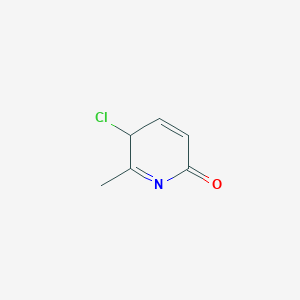
3-chloro-2-methyl-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a chlorine atom at the third position and a methyl group at the second position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2-methyl-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of 3-azido-2-methyl-3H-pyridin-6-one or 3-thio-2-methyl-3H-pyridin-6-one.
Oxidation: Formation of 3-chloro-2-carboxy-3H-pyridin-6-one.
Reduction: Formation of 3-amino-2-methyl-3H-pyridin-6-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-chloro-2-methyl-3H-pyridin-6-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-3-methylpyridine
- 3-chloro-4-methylpyridine
- 2,3-dichloropyridine
Uniqueness
3-chloro-2-methyl-3H-pyridin-6-one is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which influences its reactivity and biological activity
Propiedades
Fórmula molecular |
C6H6ClNO |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-3-6(9)8-4/h2-3,5H,1H3 |
Clave InChI |
PSTCONYTCQNFPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C=CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)
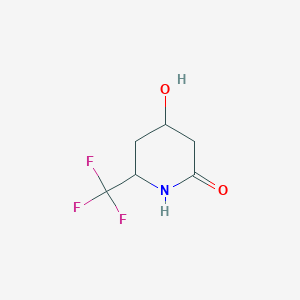
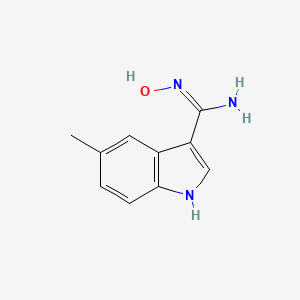
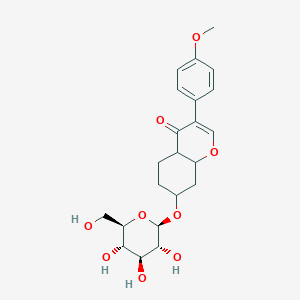
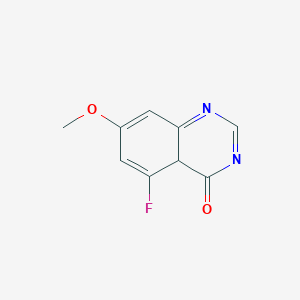



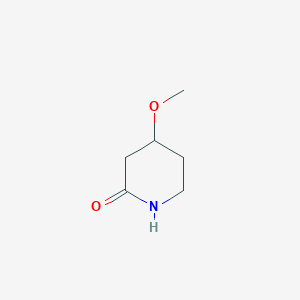


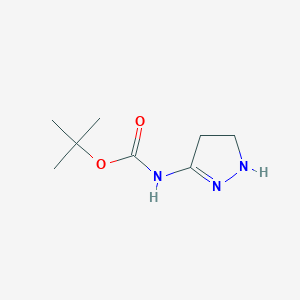
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
